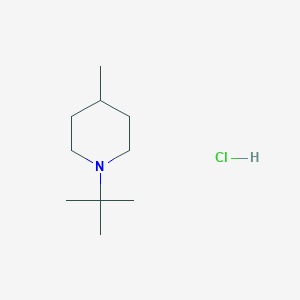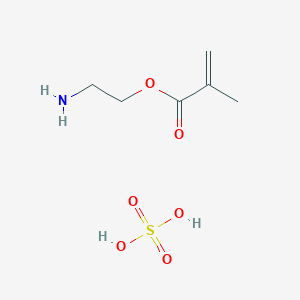
2-aminoethyl 2-methylprop-2-enoate;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-aminoethyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with ethyleneimine, followed by the addition of hydrochloric acid or concentrated sulfuric acid . The reaction conditions often include maintaining specific ratios of reactants and controlling the temperature to optimize yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
2-aminoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-aminoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Biomedical Research: It is used in the synthesis of biocompatible cationic polymers, which are widely used in biomedical fields.
Tissue Engineering: It is used to create composite scaffolds for tissue engineering applications.
Antimicrobial Materials: It is incorporated into bacterial cellulose to create antimicrobial nanocomposites.
Functionalization of Biomolecules: It is used for the efficient functionalization of hyaluronic acid and other biomolecules.
Wirkmechanismus
The mechanism of action of 2-aminoethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form crosslinked networks. These networks can interact with biological tissues and cells, providing structural support and enhancing biocompatibility . The amino group can also interact with various molecular targets, facilitating the formation of stable complexes and enhancing the material’s functionality .
Vergleich Mit ähnlichen Verbindungen
2-aminoethyl 2-methylprop-2-enoate is unique due to its combination of an amino group and a methacrylate ester group. Similar compounds include:
2-aminoethyl hydrogen sulfate: This compound has a similar aminoethyl group but lacks the methacrylate ester group.
2-aminoethyl methacrylate hydrochloride: This is a stabilized form of the compound with phenothiazine.
2-propenoic acid, 2-methyl-, 2-aminoethyl ester: Another similar compound with slight variations in its structure.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
68797-47-7 |
|---|---|
Molekularformel |
C6H13NO6S |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
2-aminoethyl 2-methylprop-2-enoate;sulfuric acid |
InChI |
InChI=1S/C6H11NO2.H2O4S/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h1,3-4,7H2,2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
LRBSRRALUJHYDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


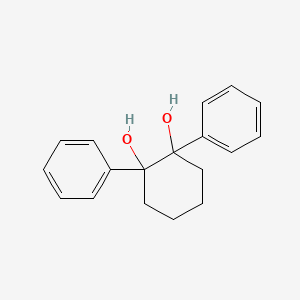

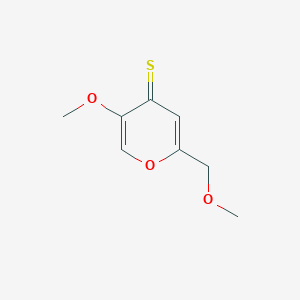
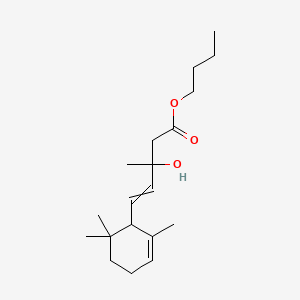
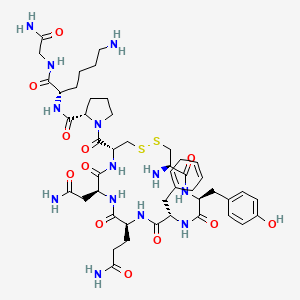

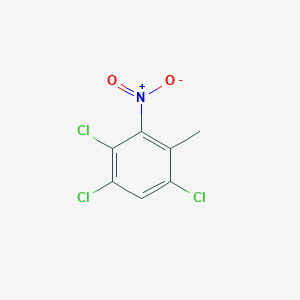


![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
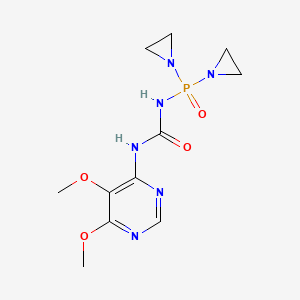
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
